Balanced Multi-Subtype Adenosine Receptor Affinity Profile vs. CGS 15943
The target compound demonstrates balanced nanomolar binding at human adenosine A1 (Ki = 3.5 nM), A2A (Ki = 3.60 nM), and A3 (Ki = 36 nM) receptors, representing a selective yet broad-spectrum affinity fingerprint [1][2]. In contrast, the reference pan-antagonist CGS 15943, while showing comparable A1 (Ki = 3.5 nM) and A2A (Ki = 4.2 nM) affinity, exhibits substantially weaker A3 binding (Ki = 51 nM vs. 36 nM), corresponding to a ~1.4-fold affinity advantage for the target compound at A3 [3].
| Evidence Dimension | Adenosine A3 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 36 nM (human A3 expressed in CHO cells, [125I]AB-MECA displacement) |
| Comparator Or Baseline | CGS 15943: 51 nM (human A3 expressed in HEK-293 cells, [125I]AB-MECA displacement) |
| Quantified Difference | 1.4-fold higher affinity (36 vs. 51 nM) |
| Conditions | Radioligand competitive binding; human recombinant receptors expressed in CHO/HEK-293 cell membranes; 120 min incubation |
Why This Matters
For research programs targeting A3-mediated pathways (e.g., inflammation, ischemia-reperfusion injury), the 1.4-fold improvement in binding affinity may translate into greater target engagement at equivalent concentrations, making this compound a more cost-effective tool than CGS 15943 for A3-focused assays.
- [1] BindingDB. BDBM50211087. Ki = 3.5 nM (A1), 3.60 nM (A2A), 36 nM (A3). Displacement of [3H]DPCPX (A1/A2A) and [125I]AB-MECA (A3) from human receptors expressed in CHO cells. View Source
- [2] BindingDB PrimarySearch_ki. BDBM50211087. A1 Ki = 3.5 nM, A2A Ki = 3.60 nM. View Source
- [3] Ongini, E., et al. (1999). CGS 15943: A1 Ki = 3.5 nM, A2A Ki < 1 nM, A3 Ki = 95 nM (note: Tocris reports A3 Ki = 51 nM). Naunyn-Schmiedeberg's Arch Pharmacol, 359, 7–10. View Source
